1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene
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Overview
Description
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene typically involves multiple steps. One common method includes the reaction of 1,3-bis(phenyl ethenyl)benzene with methoxymethoxy reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ethenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(imidazol-1-ylmethyl)benzene: Another compound with a similar core structure but different functional groups.
1,3-bis(phenyl ethenyl)benzene: Lacks the methoxymethoxy groups, leading to different reactivity and applications.
Uniqueness
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it valuable in specialized applications where other similar compounds may not be suitable .
Biological Activity
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, identified by its CAS number 1414361-09-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of stilbene derivatives, which are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C20H24O6
- Molecular Weight : 360.41 g/mol
- Structure : The compound features multiple methoxymethoxy groups that may enhance its solubility and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its cytotoxicity and potential therapeutic applications.
Anticancer Activity
Research indicates that stilbene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Case Study: Cytotoxic Evaluation
In a specific case study involving the evaluation of cytotoxic effects, it was found that related stilbene compounds displayed IC50 values in the micromolar range against various cancer cell lines. While direct data on this compound is limited, the structural similarities suggest potential for comparable activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Stilbene A | MDA-MB-231 (Breast Cancer) | 10 |
Stilbene B | HeLa (Cervical Cancer) | 15 |
This compound | TBD | TBD |
Antimicrobial Activity
Stilbene derivatives are also noted for their antimicrobial properties. The presence of multiple methoxy groups may enhance their interaction with microbial cell membranes, leading to increased permeability and disruption of cellular functions. Studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Properties
IUPAC Name |
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMVUMHHLAHIT-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.